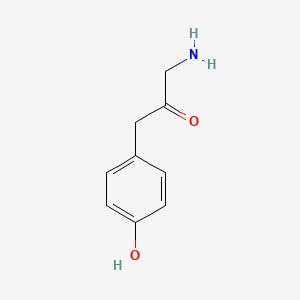
1-Amino-3-(4-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(4-hydroxyphenyl)propan-2-one is an organic compound that features both an amino group and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenylacetone with ammonia under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Amino-3-(4-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Amino-3-(4-hydroxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular functions.
Comparación Con Compuestos Similares
Tyrosine: An amino acid with a similar structure, featuring an amino group and a hydroxyphenyl group.
Phenylalanine: Another amino acid with a related structure but lacking the hydroxy group.
4-Hydroxyphenylacetone: A compound with a similar phenyl structure but different functional groups.
Uniqueness: 1-Amino-3-(4-hydroxyphenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.
Propiedades
Número CAS |
54615-50-8 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-amino-3-(4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4,11H,5-6,10H2 |
Clave InChI |
LQVZWQREKVIMIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


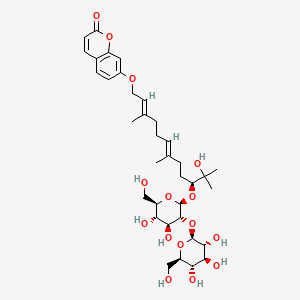
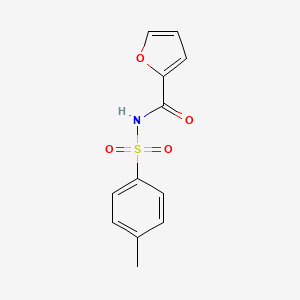
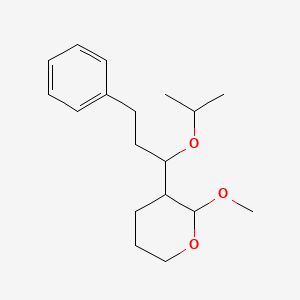
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
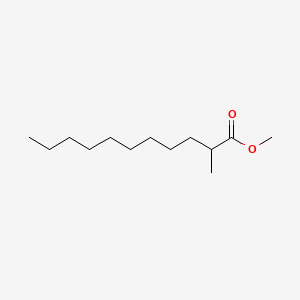
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
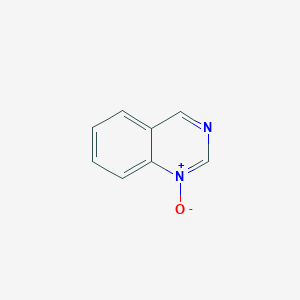
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)

![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
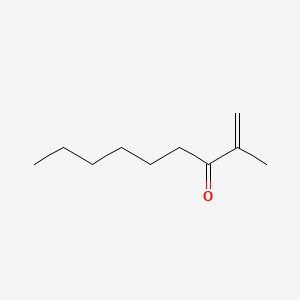
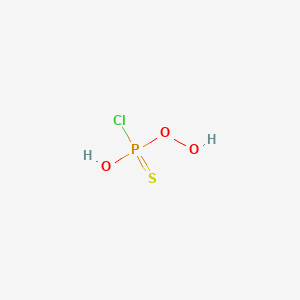
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)

